1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic compound characterized by its complex molecular structure, which incorporates multiple functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of this compound generally involves multi-step procedures that include the formation of the 1,2,4-oxadiazole ring, followed by its functionalization and subsequent reactions to introduce the thiophene, piperidine, and pyridin-2(1H)-one moieties. Typical reaction conditions involve the use of strong bases or acids, high temperatures, and organic solvents. Industrial production may involve catalytic processes to increase efficiency and yield.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: : Common reagents include hydrogen peroxide and ozone.
Reduction: : Typical reagents might be sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic reagents such as halogens, sulfur, or nitrogen-based reagents.
Common reaction conditions involve controlled temperatures, pressures, and pH levels to ensure desired product formation. Major products formed from these reactions can include various functionalized derivatives that enhance or modify the compound's properties for specific applications.
Scientific Research Applications
This compound has significant potential in diverse scientific areas:
Chemistry: : As a versatile intermediate for synthesizing complex molecules.
Biology: : Used in studies of molecular interactions and binding mechanisms.
Industry: : As a precursor for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets, potentially altering biochemical pathways. The thiophene and oxadiazole rings can interact with biological macromolecules, while the piperidine and pyridin-2(1H)-one groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
When compared to other similar compounds, such as other 1,2,4-oxadiazole derivatives, this compound's unique structure offers enhanced stability and specific binding properties that may not be present in other related molecules. Other similar compounds include:
3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives
Piperidine carboxamides
Pyridin-2(1H)-one based compounds
These differences make 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one a valuable molecule for specific scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-22-7-3-5-15(18(22)24)19(25)23-8-2-4-13(11-23)10-16-20-17(21-26-16)14-6-9-27-12-14/h3,5-7,9,12-13H,2,4,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXSQMYOXVACBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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